5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
CAS No.: 152088-13-6
Cat. No.: VC21081750
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152088-13-6 |
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Molecular Formula | C11H10ClNO2 |
Molecular Weight | 223.65 g/mol |
IUPAC Name | 5-chloro-1,3-dimethylindole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |
Standard InChI Key | YWHLWJBYLZEDNM-UHFFFAOYSA-N |
SMILES | CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)O |
Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS: 152088-13-6) is characterized by its indole core structure with specific substitutions that define its chemical behavior. The compound consists of an indole ring system with three key modifications: a chlorine atom at position 5, methyl groups at positions 1 and 3, and a carboxylic acid group at position 2. The indole skeleton itself is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, creating a nitrogen-containing heterocycle that serves as the foundation for numerous biologically active compounds.
The presence of the chlorine atom at position 5 significantly impacts the electron distribution within the molecule, enhancing its lipophilicity and potentially increasing membrane permeability in biological systems. This property is particularly important for drug development, as it can influence how the compound interacts with cellular membranes and receptors. The methyl groups at positions 1 and 3 further modify the electronic properties of the indole ring system, affecting its reactivity and interaction with biological targets.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that contribute to its potential applications in various fields. With a molecular formula of C11H10ClNO2 and a molecular weight of 223.65 g/mol, it presents as a stable organic compound with moderate lipophilicity . The carboxylic acid functionality provides an important site for hydrogen bonding and ionic interactions, which are crucial for biological activity and chemical reactivity.
Property | Value | Significance |
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Molecular Formula | C11H10ClNO2 | Defines elemental composition |
Molecular Weight | 223.65 g/mol | Influences pharmacokinetic properties |
CAS Number | 152088-13-6 | Unique identifier in chemical databases |
Hydrogen Bond Donors | 1 | Affects solubility and target binding |
Hydrogen Bond Acceptors | 2 | Influences intermolecular interactions |
The carboxylic acid group at position 2 is particularly notable as it can participate in a wide range of chemical reactions, including esterification, amidation, and salt formation. These transformations are essential for developing derivatives with modified properties or enhanced biological activities.
Synthesis Methods
Fischer Indole Synthesis
The synthesis of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid can be accomplished through several routes, with the Fischer indole synthesis being one of the most common and efficient methods. This classical reaction involves the condensation of a phenylhydrazine derivative with a carbonyl compound, followed by a-sigmatropic rearrangement and cyclization to form the indole ring system.
In the specific case of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid, the synthesis typically begins with a suitably substituted phenylhydrazine containing the chlorine atom at the appropriate position. The reaction with a ketone or aldehyde containing the necessary functional groups for the carboxylic acid moiety, followed by acid-catalyzed cyclization, leads to the formation of the desired indole structure. The methyl groups are either incorporated during this process or introduced through subsequent modification steps.
Alternative Synthetic Routes
Beyond the Fischer indole synthesis, other methods can be employed to prepare 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid, including:
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Modification of pre-existing indole structures through selective halogenation, methylation, and carboxylation reactions.
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Palladium-catalyzed cross-coupling reactions to construct the indole framework with the desired substitution pattern.
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Ring-closing methodologies starting from appropriately functionalized precursors.
Each synthetic approach offers distinct advantages in terms of yield, selectivity, and scalability, making them suitable for different applications ranging from laboratory-scale research to potential industrial production.
Chemical Reactivity Profile
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality at position 2 of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid serves as a versatile handle for chemical modifications. This group readily participates in nucleophilic substitution reactions, allowing for the synthesis of various derivatives including esters, amides, and acyl halides. These transformations are particularly valuable in medicinal chemistry for creating compound libraries with diverse properties and biological activities.
The carboxylic acid also imparts acidic properties to the molecule, enabling salt formation with bases. This characteristic can be exploited to improve solubility profiles, especially for pharmaceutical applications where water solubility is often a critical factor for drug efficacy.
Indole Ring Reactivity
The indole core of the molecule exhibits characteristic reactivity patterns that are further modulated by the presence of the chlorine and methyl substituents. Electrophilic aromatic substitution reactions preferentially occur at specific positions of the indole ring, with the reactivity influenced by the electronic effects of the existing substituents. The chlorine atom at position 5 and the methyl group at position 3 alter the electron density distribution within the ring system, directing the regioselectivity of further reactions.
Additionally, the indole nitrogen (position 1) is already methylated in this compound, which blocks one potential reaction site that would otherwise be available for functionalization. This feature simplifies the reaction profile in some contexts but also limits certain modification possibilities.
Biological Activity and Applications
Pharmacological Properties
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid belongs to a class of compounds with diverse pharmacological activities. Indole derivatives, in general, are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific substitution pattern in this compound contributes to its unique biological profile.
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology. The exact mechanisms underlying these effects may involve inhibition of specific enzymes or signaling pathways critical for cancer cell growth and survival.
CB1 Receptor Modulation
One notable application of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid derivatives is their role as CB1 receptor allosteric modulators. These compounds can enhance the binding affinity for the CB1 receptor without directly activating it, opening avenues for developing treatments for conditions such as obesity and anxiety disorders.
This allosteric modulation represents a sophisticated approach to receptor targeting, potentially offering advantages in terms of selectivity and reduced side effects compared to direct agonists or antagonists. The structure-activity relationships in this context are complex, with subtle modifications to the indole scaffold resulting in significant changes in receptor interaction profiles.
Structure-Activity Relationships
Key Structural Determinants of Activity
Comprehensive structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid scaffold affect biological activity. These studies have revealed that:
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The position and nature of halogen substitution on the indole ring significantly impact receptor binding and enzyme inhibition properties.
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Modifications at the C3 position (where one methyl group is located) can dramatically alter the binding affinity and efficacy at the CB1 receptor.
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The carboxylic acid group is often essential for biological activity, but its conversion to esters or amides can fine-tune pharmacokinetic properties and target selectivity.
These findings guide rational design approaches for developing optimized derivatives with enhanced potency, selectivity, or drug-like properties.
Comparison with Analogous Compounds
Comparing 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid with structurally related compounds provides additional context for understanding its unique properties and potential applications.
Compound | Key Differences | Impact on Properties |
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5-Chloro-1H-indole-2-carboxylic acid | Lacks methyl groups at positions 1 and 3 | Increased hydrogen bonding capacity, different electronic distribution |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Chlorine at position 7 instead of 5 | Altered biological target interactions, different lipophilicity profile |
5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | Ethyl group at position 3 instead of methyl | Enhanced lipophilicity, potentially different receptor binding characteristics |
These comparisons highlight how subtle structural variations can lead to significant differences in physicochemical properties and biological activities, emphasizing the importance of precise molecular design in developing effective compounds for specific applications.
Research Applications
Anticancer Research
Experimental studies have demonstrated that derivatives of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid exhibit promising anticancer activities. Research by Al-Wahaibi and colleagues synthesized several indole derivatives and evaluated their antiproliferative effects against various cancer cell lines, including lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer cells. Some derivatives showed IC50 values comparable to established anticancer drugs like osimertinib, indicating their potential as anticancer agents.
Compound | Cell Line | IC50 (nM) |
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Derivative 5f | A-549 | 9.5 |
Derivative 5g | MCF-7 | 11.9 |
Osimertinib (reference) | - | 8.0 |
These findings highlight the promising therapeutic potential of compounds based on the 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid scaffold, particularly when appropriately modified to optimize their interaction with specific biological targets.
Synthetic Building Block Applications
Beyond its direct biological applications, 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules with diverse applications. The carboxylic acid functionality provides a convenient handle for conjugation reactions, enabling the incorporation of this indole scaffold into larger molecular architectures.
Examples of such applications include:
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Development of enzyme inhibitors with the indole core serving as a key pharmacophore element
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Synthesis of fluorescent probes for biological imaging
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Creation of affinity labels for target identification and validation
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Preparation of indole-containing natural product analogs with modified properties
The versatility of this compound as a synthetic intermediate underscores its importance in both basic research and applied chemistry contexts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural information about 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid, confirming its identity and purity. The proton (¹H) NMR spectrum typically shows characteristic signals for the aromatic protons of the indole ring, the methyl groups at positions 1 and 3, and the carboxylic acid proton. The coupling patterns and chemical shifts of these signals reflect the electronic environment created by the specific substitution pattern.
Carbon (¹³C) NMR spectroscopy complements this information by revealing the carbon framework of the molecule, with distinctive signals for the carbonyl carbon of the carboxylic acid group, the quaternary carbons of the indole ring, and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid displays characteristic absorption bands that confirm its functional groups:
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A strong carbonyl (C=O) stretch around 1700 cm⁻¹ due to the carboxylic acid group
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O-H stretching vibrations in the 3300-2500 cm⁻¹ region, often appearing as a broad band
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C-N stretching vibrations associated with the indole nitrogen
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C-Cl stretching vibrations confirming the presence of the chlorine substituent
These spectroscopic features provide a fingerprint that helps in identifying the compound and assessing its purity for research and applications.
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